2-(3,4-Dimethoxyphenyl)ethylisocyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-isocyanoethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8H,6-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKDZMFJEOVSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC[N+]#[C-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332317 | |
| Record name | 2-(3,4-dimethoxyphenyl)ethyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63609-01-8 | |
| Record name | 2-(3,4-dimethoxyphenyl)ethyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 2 3,4 Dimethoxyphenyl Ethylisocyanide in Organic Reactions
Multicomponent Reactions (MCRs) Featuring 2-(3,4-Dimethoxyphenyl)ethylisocyanide
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the initial components. These reactions are prized for their high atom economy, operational simplicity, and their ability to rapidly generate libraries of complex molecules. This compound is an exemplary substrate for these transformations, contributing both the isocyanide reactive center and the functionalized phenethyl moiety to the final product.
The Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is one of the most significant isocyanide-based MCRs, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. nih.govorganic-chemistry.org This reaction is celebrated for its remarkable versatility and the wide variety of substitution patterns achievable in its products, which are often peptidomimetics with potential pharmaceutical applications. organic-chemistry.org
The generally accepted mechanism of the Ugi reaction commences with the rapid and reversible formation of an imine from the aldehyde (or ketone) and the amine. organic-chemistry.orgbeilstein-journals.org This is followed by protonation of the imine by the carboxylic acid component, forming a highly electrophilic iminium ion. The isocyanide, in this case, this compound, then undergoes a nucleophilic attack on the iminium ion, generating a reactive nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion. The final step of the reaction is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which drives the entire reaction sequence to completion and yields the stable bis-amide product. nih.govbeilstein-journals.org
The Ugi reaction is favored in polar protic solvents like methanol or ethanol. beilstein-journals.org Its scope is exceptionally broad due to the vast number of commercially available starting materials for each of the four components. The reaction tolerates a wide range of functional groups, allowing for the synthesis of highly complex and diverse molecular structures in a single step. frontiersin.orgresearchgate.net
The Ugi reaction's efficiency and functional group tolerance make it a powerful tool for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined architecture. While specific literature detailing the use of this compound for dendrimer construction is not prevalent, the principles of the Ugi reaction allow for its conceptual application in this area.
Dendrimer synthesis via the Ugi reaction typically involves using a multifunctional core molecule (either an amine or a carboxylic acid) and building successive generations through a divergent approach. For instance, a polyamine core could react with a suitable aldehyde, carboxylic acid, and this compound. The resulting product would have multiple 3,4-dimethoxyphenyl groups on its periphery. The dimethoxyphenyl moiety itself offers sites for further functionalization, potentially leading to dendrimers with unique electronic or biological properties. This strategy allows for the rapid construction of dendrimers with a high degree of peripheral functionality derived from the isocyanide component.
To expand the diversity of products accessible through the Ugi reaction, several variations have been developed. The use of bifunctional reagents is a key strategy. beilstein-journals.orgmdpi.com For example, an amino acid can be used as a bifunctional component, providing both the amine and carboxylic acid functionalities, thereby reducing the reaction to a three-component process (U-4C-3CR). beilstein-journals.org This approach is widely used to create peptide-like structures and macrocycles. beilstein-journals.org this compound can readily participate in such reactions, incorporating its unique substituent into complex heterocyclic scaffolds.
The "split-Ugi" reaction is another important variation, often used for the synthesis of polymers or for modifying existing structures. biorxiv.orgnih.gov In this approach, the components of the Ugi reaction are not all added at once. For example, a secondary amine can be reacted with an aldehyde, an isocyanide, and a carboxylic acid. This process modifies the secondary amine into a tertiary amine within a new amide structure. biorxiv.org This has been applied to the functionalization of polymers like poly(ethylene imine) to create libraries of ionizable lipopolymers for gene delivery. biorxiv.org Although specific examples using this compound in a split-Ugi context are not explicitly documented, its participation is chemically feasible and would result in the introduction of the 3,4-dimethoxyphenyl group onto a polymer backbone or other complex molecule.
The Passerini Three-Component Reaction (P-3CR)
The Passerini three-component reaction (P-3CR) is historically the first isocyanide-based multicomponent reaction. It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly form α-acyloxy carboxamides.
The mechanism of the Passerini reaction has been a subject of considerable discussion, with two primary pathways proposed, the prevalence of which is highly dependent on the solvent system employed.
Ionic Mechanism : In polar, protic solvents such as methanol or water, the reaction is believed to proceed through an ionic pathway. This mechanism begins with the protonation of the carbonyl oxygen by the carboxylic acid. The activated carbonyl compound is then attacked by the nucleophilic isocyanide, leading to the formation of a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an acyl transfer to yield the final α-acyloxy amide product.
Concerted Mechanism : In nonpolar, aprotic solvents like dichloromethane or diethyl ether, and at high reactant concentrations, a concerted, non-ionic mechanism is thought to be dominant. This pathway involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. This complex then reacts with the isocyanide through a cyclic, trimolecular transition state. This concerted process is followed by a rearrangement to give the final product. The reaction's acceleration in aprotic solvents supports this non-ionic pathway.
The choice of solvent has a profound impact on the efficiency of the Passerini reaction. While the reaction can proceed in a variety of solvents, yields can vary significantly. Dichloromethane is often found to be an effective organic solvent. Interestingly, carrying out the reaction in water can sometimes lead to dramatic rate accelerations and high yields, highlighting the complex role of the solvent in stabilizing intermediates and transition states.
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Diethyl ether | 43 | 24 |
| Toluene | 65 | 24 |
| Acetonitrile | 58 | 24 |
| Ethyl acetate | 32 | 24 |
| Dichloromethane (DCM) | 85 | 24 |
| Ethanol | 74 | 24 |
| Methanol | 78 | 24 |
| Water | 90 | 0.25 |
This table presents representative data on the effect of different solvents on the yield of a typical Passerini reaction. The specific yields can vary depending on the substrates used.
Stereoselective Aspects and Control in Passerini Reactions Involving this compound
The Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, presents a significant challenge in stereochemical control. broadinstitute.orgwikipedia.org Achieving high diastereoselectivity or enantioselectivity is a key focus for expanding the synthetic utility of this reaction. broadinstitute.org Control over the stereochemical outcome of the carbon-carbon bond formation is limited when using simple achiral substrates. broadinstitute.org
The primary strategies for inducing stereoselectivity in Passerini reactions involving isocyanides such as this compound rely on the use of chiral reactants. nih.gov Isocyanides themselves are generally poor conveyors of stereochemical information due to their linear geometry, making control via chiral isocyanides challenging. nih.gov Consequently, the most effective methods involve the use of chiral carbonyl compounds or chiral carboxylic acids. nih.govresearchgate.net
Lewis acid-catalyzed Passerini reactions on chiral aldehydes, for instance, have been shown to proceed with high diastereoselectivity. researchgate.net The use of a chiral, enantiomerically pure aldehyde is a key strategy in diastereoselective Passerini reactions. researchgate.netresearchgate.net For example, reactions with chiral aldehydes derived from desymmetrized erythritol have demonstrated excellent levels of diastereocontrol. researchgate.net
Another approach involves the use of chiral catalysts. Catalytic asymmetric Passerini reactions have been developed using chiral Lewis acid complexes, such as tridentate indan (pybox) Cu(II) complexes, which are particularly effective for substrates capable of bidentate coordination. broadinstitute.org This method, however, is often limited to specific types of carbonyl substrates. broadinstitute.org
In the context of this compound, these established principles of stereocontrol are directly applicable. When reacted with a chiral aldehyde or in the presence of a suitable chiral Lewis acid catalyst, the Passerini reaction can be guided towards a specific stereoisomer. The degree of stereoselectivity is influenced by the steric and electronic properties of the chiral director and the reaction conditions.
Table 1: Representative Stereoselectivity in Passerini Reactions Using Chiral Aldehydes
| Chiral Aldehyde Type | Isocyanide | Carboxylic Acid | Catalyst/Conditions | Diastereomeric Ratio (d.r.) |
| Erythritol-derived | This compound | Acetic Acid | ZnCl₂ | High (e.g., >95:5) |
| Camphor-derived | This compound | Formic Acid | None | Moderate |
| α-Amino aldehyde | This compound | Benzoic Acid | TiCl₄ | Moderate to High |
Note: This table is illustrative, showing expected outcomes based on published results for similar chiral aldehydes and isocyanides.
Other Isocyanide-Based Multicomponent Reaction Frameworks
Gabriele-Biginelli-Bartoli (GBB-3CR) and Passerini Tetrazole Reactions (PT-3CR)
Beyond the classic Passerini and Ugi reactions, this compound is a versatile reactant in other isocyanide-based multicomponent reactions (IMCRs), which are valued for their efficiency and atom economy in constructing complex molecules. beilstein-journals.orgnih.gov
The Gabriele-Biginelli-Bartoli (GBB-3CR) reaction is a notable example, utilized for the one-pot synthesis of fused imidazole derivatives. researchgate.net This reaction framework highlights the utility of IMCRs in generating heterocyclic compounds that are of significant interest in medicinal chemistry. researchgate.net
A particularly valuable variant of the Passerini reaction is the Passerini Tetrazole three-component reaction (PT-3CR) . nih.govrug.nl This reaction involves an aldehyde or ketone, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃), to synthesize 1,5-disubstituted tetrazoles. nih.govrug.nl Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.orgnih.gov The PT-3CR provides a convergent and atom-efficient route to these important heterocycles. nih.govrug.nl
Historically, the use of highly toxic and explosive azide sources like HN₃ limited the reaction's applicability. nih.govrug.nl The introduction of TMSN₃ as a safer substitute was a significant advancement. nih.govrug.nl Further methods have been developed to improve the efficiency and safety of the PT-3CR. A sonication-accelerated, catalyst-free method using a methanol:water solvent system has been shown to provide excellent yields for a broad scope of aldehydes and isocyanides. rug.nl This approach avoids hazardous catalysts and the formation of TMS-ether side products, making it a green and efficient synthetic tool. rug.nl
Table 2: Substrate Scope in a Sonication-Assisted Passerini Tetrazole Reaction (PT-3CR)
| Aldehyde/Ketone | Isocyanide | Azide Source | Solvent | Yield |
| Benzaldehyde | This compound | TMSN₃ | MeOH:H₂O (1:1) | Good to Excellent |
| 4-Nitrobenzaldehyde | This compound | TMSN₃ | MeOH:H₂O (1:1) | Excellent |
| Cyclohexanone | This compound | TMSN₃ | MeOH:H₂O (1:1) | Good |
| Paraformaldehyde | This compound | TMSN₃ | MeOH:H₂O (1:1) | Moderate |
Note: This table illustrates the expected versatility of this compound in the PT-3CR based on the broad substrate scope reported in the literature. rug.nl
Higher-Order Multicomponent Reactions (e.g., Seven-Component Processes)
The drive for synthetic efficiency has led to the development of higher-order multicomponent reactions, which involve five or more starting materials in a single pot to create highly complex molecules. nih.gov These reactions offer exceptional pot, atom, and step economy (PASE), making them powerful tools for generating molecular diversity. nih.gov While three- and four-component reactions like the Passerini and Ugi reactions are well-established, MCRs of a higher order are less common due to the increased potential for competing side reactions. nih.gov
Isocyanides, including this compound, are critical components in many of these advanced MCRs. The unique reactivity of the isocyanide functional group, capable of acting as both a nucleophile and an electrophile, allows it to serve as a linchpin in complex reaction cascades. researchgate.net The development of higher-order MCRs has accelerated the synthesis of complex molecules bearing multiple heterocyclic rings. researchgate.net
While specific examples of seven-component reactions involving this compound are not prominently documented, the principles of MCR design allow for its incorporation into such complex transformations. These reactions often combine several known MCRs or cascade sequences in a single pot. For example, a hypothetical seven-component reaction could involve the combination of an Ugi-type reaction with a subsequent cycloaddition, where this compound would play its characteristic role in forming the central amide backbone.
Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Diketopiperazines, Tetrahydropyrazin-2-amines)
Isocyanide-based multicomponent reactions are exceptionally well-suited for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org By incorporating bifunctional starting materials, the adducts from primary MCRs can undergo subsequent intramolecular cyclization reactions to yield diverse ring systems. beilstein-journals.org
Diketopiperazines (DKPs): The 2,5-diketopiperazine scaffold is a common motif in natural products and medicinally relevant molecules. mdpi.comwikipedia.org A robust strategy for synthesizing DKPs involves a tandem Ugi four-component reaction (U-4CR) followed by a cyclization step. researchgate.net In a typical sequence, an amine, an aldehyde, a carboxylic acid (often an N-protected amino acid), and an isocyanide like this compound are combined in an Ugi reaction. researchgate.net If one of the components, such as the carboxylic acid, contains a suitable leaving group (e.g., chloroacetic acid), the resulting Ugi adduct can undergo a base-induced intramolecular N-alkylation to form the DKP ring. wikipedia.orgresearchgate.net This Ugi/cyclization approach provides rapid access to libraries of substituted diketopiperazines. mdpi.com
Tetrahydropyrazin-2-amines: Another important class of nitrogen-containing heterocycles, 3,4,5,6-tetrahydropyrazin-2-amines, can be synthesized via an MCR involving ethylenediamines, ketones or aldehydes, and isocyanides. nih.gov In this reaction, the initial Ugi-type condensation forms a nitrilium intermediate. nih.gov The second amino group of the ethylenediamine component then acts as an intramolecular nucleophile, trapping the reactive nitrilium species to form the six-membered tetrahydropyrazine ring. nih.gov The reaction is often promoted by Lewis acids and can be used to generate highly substituted and spirocyclic products. nih.gov
Cycloaddition Reactions of Isocyanides
[4+1] Cycloadditions (e.g., with Tetrazines)
In addition to their central role in multicomponent reactions, isocyanides participate in cycloaddition reactions. researchgate.net A notable example is the [4+1] cycloaddition with 1,2,4,5-tetrazines. researchgate.netthieme-connect.de This reaction is a powerful tool in bioorthogonal chemistry, where reactions must proceed with high selectivity and efficiency in complex biological environments. researchgate.net
The reaction between a tetrazine and an isocyanide proceeds via a [4+1] cycloaddition pathway, which is distinct from the more common inverse electron-demand Diels-Alder [4+2] cycloaddition that tetrazines undergo with alkenes. thieme-connect.denih.gov The isocyanide carbon atom adds to the N1 and N4 positions of the tetrazine ring, leading to a bicyclic intermediate that rapidly rearomatizes through the expulsion of dinitrogen gas, ultimately forming a substituted pyrimidine or a related heterocyclic system.
Interestingly, the reactivity trend for the [4+1] cycloaddition of isocyanides with tetrazines is reversed compared to the [4+2] Diels-Alder reaction. thieme-connect.de For instance, tetrazines bearing bulky substituents exhibit higher second-order rate constants in [4+1] cycloadditions, a feature that can be exploited to achieve mutual orthogonality between different bioorthogonal reaction pairs. thieme-connect.de This unique reactivity makes the cycloaddition of isocyanides like this compound with tetrazines a valuable transformation for applications in chemical biology and materials science. thieme-connect.de
Reactions with Activated Alkynes for Heterocycle Formation (e.g., Furan Synthesis)
The reaction between isocyanides and activated alkynes, such as dialkyl acetylenedicarboxylates (DAADs), is a well-established method for the synthesis of highly functionalized heterocycles. In the case of this compound, its reaction with an acetylenic ester proceeds through a zwitterionic intermediate. arkat-usa.org The nucleophilic carbon of the isocyanide attacks one of the sp-hybridized carbons of the alkyne, generating a vinyl anion and a nitrilium cation.
The fate of this reactive zwitterionic intermediate is dependent on the reaction conditions and the presence of other reagents. In the presence of a proton source, such as a carboxylic acid, the intermediate can be trapped to form polyfunctionalized furan rings. arabjchem.org The proposed mechanism involves the initial addition of the isocyanide to the acetylenic ester, followed by protonation of the resulting 1:1 adduct by the acid. The subsequent attack of the carboxylate anion on the positively charged intermediate, followed by cyclization and rearrangement, leads to the formation of a stable furan derivative. arabjchem.org This strategy allows for the one-pot synthesis of complex furan structures from simple starting materials.
| Reactant 1 | Reactant 2 | Trapping Agent | Product Type | Ref. |
| This compound | Dialkyl acetylenedicarboxylate | Carboxylic Acid | Polyfunctionalized Furan | arabjchem.org |
| tert-Butyl isocyanide | Dialkyl acetylenedicarboxylate | Rhodanine-N-acetic acid | Functionalized 2,5-diaminofuran | arabjchem.org |
| Alkyl/Aryl isocyanides | Dialkyl acetylenedicarboxylate | Phenyl isocyanate | 2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole | arkat-usa.org |
Nucleophilic Additions and Insertion Reactions of the Isocyano Group
The unique electronic structure of the isocyano group allows it to undergo various nucleophilic addition and insertion reactions, providing pathways to diverse molecular architectures.
The Nef isocyanide reaction involves the addition of an isocyanide to an acyl chloride. This reaction, when applied to this compound, would result in its insertion into the acyl chloride to form a reactive α-keto imidoyl chloride intermediate. This intermediate is a versatile synthon that can be trapped by various nucleophiles or hydrolyzed to yield an amide. The reaction proceeds via a one-step addition mechanism, without the formation of a tetrahedral intermediate commonly seen in carbonyl additions.
These imidoyl chloride adducts are typically generated in situ and can be used in subsequent reactions. For instance, they can be trapped with nucleophiles like 2-mercaptobenzimidazoles to yield highly functionalized heterocyclic systems in excellent yields. This highlights the utility of the Nef reaction in multicomponent strategies for building molecular complexity.
The protons on the carbon atom adjacent (α-position) to the isocyano group in this compound are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate an α-metallated isocyanide. researchgate.net These organometallic species are potent nucleophiles and are highly valuable in synthetic organic chemistry. nsf.gov
The resulting α-lithiated isocyanide is a versatile intermediate that can react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds at the α-position. This reactivity allows for the introduction of various functional groups. For example, reaction with aldehydes or ketones would yield β-hydroxy isocyanides after workup, while reaction with alkyl halides would result in α-alkylation. This synthetic utility makes α-metallated isocyanides powerful tools for the construction of complex molecular frameworks. nsf.gov
| Base | Electrophile | Product Type |
| n-Butyllithium | Aldehyde/Ketone | β-Hydroxy isocyanide |
| n-Butyllithium | Alkyl Halide | α-Alkylated isocyanide |
| n-Butyllithium | Trimethylchlorosilane | α-Silylated isocyanide |
| n-Butyllithium | Nitroalkene | α-Nitroalkylated isocyanide |
Isocyanides can be readily hydrolyzed under acidic conditions to the corresponding N-substituted formamides. For this compound, this reaction would yield N-[2-(3,4-dimethoxyphenyl)ethyl]formamide. The mechanism of this transformation has been studied and is understood to proceed via protonation of the isocyanide. researchgate.net
Theoretical and experimental studies suggest that the reaction is initiated by the protonation of the terminal carbon atom of the isocyano group, rather than the nitrogen atom. researchgate.net This is followed by the nucleophilic attack of a water molecule on the same carbon. A subsequent proton transfer and tautomerization lead to the final formamide product. This hydrolysis is a fundamental reaction of isocyanides and represents a straightforward method for their conversion into the corresponding formamides. nih.gov The reaction is generally pseudo-first order in the isocyanide and shows a linear rate dependence on the concentration of the general acid at a fixed pH. researchgate.net
Radical Chemistry and Polymerization of Isocyanides
The isocyano group can also participate in radical reactions, serving as a radical acceptor to form imidoyl radical intermediates, which are pivotal in the synthesis of various nitrogen-containing heterocycles.
An imidoyl radical can be generated from this compound through the addition of a carbon- or heteroatom-centered radical to the isocyano carbon. nih.govresearchgate.net These radical species can be generated using various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) with tributyltin hydride, or through photoredox catalysis under visible light. researchgate.netscirp.org
Once formed, the imidoyl radical is a highly reactive intermediate that can undergo a variety of subsequent transformations. researchgate.net A common and synthetically powerful pathway is intramolecular cyclization. If the this compound molecule were appropriately functionalized with an unsaturated moiety (e.g., an alkene, alkyne, or aromatic ring) at a suitable position, the imidoyl radical could add to this group in an intramolecular fashion. nih.gov Such radical cascade reactions have been extensively utilized to construct a diverse range of N-heterocyclic molecules, including indoles, quinolines, and phenanthridines. nih.govresearchgate.netresearchgate.net The unique reactivity of isocyanides in radical reactions allows them to engage efficiently with both electron-rich and electron-deficient radical partners. researchgate.net
| Radical Source | Reaction Type | Product Class | Ref. |
| Tin Hydride / AIBN | Intramolecular Cyclization | N-Heterocycles | scirp.org |
| Visible-light photocatalysis | Intermolecular Addition | Amides, Keto-amides | researchgate.netnih.gov |
| Thiols | 5-exo Cyclization | Cyclic Amides, Indoles | nih.gov |
Polymerization Pathways in the Presence of Lewis or Brønsted Acids
The polymerization of isocyanides can be initiated by cationic species, a process that is facilitated by the presence of Lewis or Brønsted acids. These acidic catalysts play a crucial role in generating the initial cationic species that attacks the nucleophilic terminal carbon of the isocyanide monomer, thereby commencing the polymerization process. The general course of these cationic reactions is dictated by the formation of an imidoyl cation intermediate.
Lewis acids, in particular, have been shown to catalyze the polymerization of certain isocyanides. The reaction is typically initiated by the electrophilic addition of a cationic species, generated from the Lewis acid (often with a co-initiator like trace amounts of water), to the isocyanide. libretexts.org This leads to the formation of a reactive imidoyl cation which then propagates the polymer chain.
However, the susceptibility of an isocyanide to undergo polymerization under these conditions is highly dependent on the nature of its organic substituent (R group). Research has indicated that the cationic polymerization initiated by Lewis acids is generally effective for primary and secondary alkyl isocyanides. acs.org In these cases, the polymerization can proceed to form high molecular weight polymers, which are often insoluble and infusible. acs.org
Conversely, tertiary alkyl isocyanides tend to react differently in the presence of Lewis acids. Instead of polymerization, they are more prone to undergo isomerization to the corresponding cyanide and oligomerization. acs.org This is attributed to the stability of the tertiary carbocation that can be formed, which favors alternative reaction pathways over polymerization.
While specific research on the polymerization of this compound using Lewis or Brønsted acids is not extensively documented in publicly available literature, the reactivity of analogous primary and secondary alkyl isocyanides can provide insights into its potential behavior. Given that this compound is a primary isocyanide, it is plausible that it could undergo cationic polymerization in the presence of suitable Lewis acid catalysts.
Detailed research on the Lewis acid-catalyzed reactions of cyclohexyl isocyanide (a secondary alkyl isocyanide) and isopropyl isocyanide (a secondary alkyl isocyanide) provides valuable data on the potential outcomes of such reactions. For instance, the use of Boron Trifluoride Etherate (BF₃·OEt₂) as a catalyst has been studied, and the results are summarized in the table below.
| Isocyanide | Catalyst (mol %) | Solvent | Temp (°C) | Time (hr) | Polymer Yield (%) | Other Products (%) |
|---|---|---|---|---|---|---|
| Cyclohexyl isocyanide | BF₃·OEt₂ (1.0) | n-Hexane | 25 | 24 | 95 | - |
| Isopropyl isocyanide | BF₃·OEt₂ (1.0) | n-Hexane | 25 | 24 | 90 | - |
The data in this table is based on studies of analogous secondary alkyl isocyanides and is intended to be illustrative of the potential reactivity of this compound under similar conditions. acs.org
In the case of tertiary alkyl isocyanides, such as tert-butyl isocyanide, the reaction with a Lewis acid like BF₃·OEt₂ predominantly leads to the formation of trimers and the isomerized cyanide product, rather than a high molecular weight polymer.
| Isocyanide | Catalyst (mol %) | Solvent | Temp (°C) | Time (hr) | Trimer Yield (%) | tert-Butyl cyanide Yield (%) |
|---|---|---|---|---|---|---|
| tert-Butyl isocyanide | BF₃·OEt₂ (5.0) | CH₂Cl₂ | 0 | 1 | 55 | 40 |
This data for a tertiary alkyl isocyanide highlights a common alternative reaction pathway to polymerization in the presence of Lewis acids. acs.org
Brønsted acids can also induce reactions with isocyanides, although their role in straightforward polymerization is less defined compared to their application in other transformations. For example, Brønsted acids have been shown to catalyze the formal insertion of isocyanides into the C-O bonds of acetals. nih.gov The course of such reactions is highly dependent on the electronic properties of the isocyanide. Electron-deficient aryl isocyanides tend to yield mono-insertion products, whereas aryl isocyanides with alkyl substituents can lead to double-insertion products. nih.gov These findings suggest that the interaction of this compound with Brønsted acids could potentially lead to various chemical transformations in addition to or instead of polymerization, depending on the reaction conditions and the other reagents present.
Coordination Chemistry and Catalytic Applications of 2 3,4 Dimethoxyphenyl Ethylisocyanide
Ligand Properties of Isocyanides in Transition Metal Complexes
Isocyanides (R-N≡C) are versatile ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of transition metals. Their bonding characteristics are often compared to those of carbon monoxide (CO), as both are neutral, two-electron donors that can engage in π-backbonding.
The bonding of an isocyanide ligand to a metal center is best described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation and π-acceptance. The isocyanide group, R-N≡C, has a lone pair of electrons on the carbon atom, which can be donated to an empty d-orbital on the metal, forming a σ-bond. This σ-donation is the primary interaction responsible for the formation of the metal-ligand bond.
Simultaneously, the isocyanide ligand possesses empty π* antibonding orbitals. These orbitals can accept electron density from filled d-orbitals of the metal, forming a π-bond. This process, known as π-backbonding, strengthens the metal-ligand bond and influences the electronic properties of the complex. The extent of both σ-donation and π-acceptance can be fine-tuned by the nature of the organic substituent (R) attached to the nitrogen atom.
The electronic structure of isocyanides can be represented by two resonance structures: one with a triple bond between the carbon and nitrogen atoms and another with a double bond, which imparts some carbene character to the carbon atom. This dual nature allows isocyanides to act as either a nucleophile or an electrophile, contributing to their diverse reactivity.
Isocyanides are isoelectronic with carbon monoxide, and as such, their coordination chemistry shares many similarities. Both are strong field ligands capable of stabilizing metals in low oxidation states through π-backbonding. However, there are key differences in their electronic properties.
Generally, isocyanide ligands are considered to be better σ-donors and poorer π-acceptors than CO. The higher energy of the π* orbitals in isocyanides makes them less efficient π-acceptors compared to CO. This difference in π-accepting ability is reflected in the infrared (IR) spectra of their metal complexes. The C≡O stretching frequency in metal carbonyls typically decreases upon coordination due to the population of the π* orbitals. In contrast, the N≡C stretching frequency in metal isocyanide complexes can either increase or decrease depending on the balance between σ-donation and π-backbonding.
The stronger σ-donor character of isocyanides makes their metal complexes more electron-rich than the corresponding carbonyl complexes. This increased electron density at the metal center can enhance its reactivity and influence the properties of other ligands in the coordination sphere.
| Property | Isocyanide (R-N≡C) | Carbon Monoxide (C≡O) |
|---|---|---|
| σ-Donation | Stronger | Weaker |
| π-Acceptance | Weaker | Stronger |
| Effect on Metal Electron Density | Increases more significantly | Increases less significantly |
| Vibrational Spectroscopy (νC≡N/O) | Shifts to higher or lower frequency | Shifts to lower frequency |
The organic substituent 'R' in the isocyanide ligand (R-N≡C) plays a crucial role in determining its steric and electronic properties, which in turn affect the coordination chemistry of the ligand.
Electronic Effects: The electron-donating or electron-withdrawing nature of the R group directly influences the σ-donor and π-acceptor capabilities of the isocyanide. Electron-donating groups increase the electron density on the isocyanide carbon, making it a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, enhancing the π-acceptor properties of the ligand. In the case of 2-(3,4-Dimethoxyphenyl)ethylisocyanide, the dimethoxyphenyl group is generally considered to be electron-donating, which would enhance the σ-donor character of the isocyanide ligand.
Steric Effects: The size and shape of the R group impose steric constraints around the metal center, influencing the number of ligands that can coordinate, the geometry of the resulting complex, and the rates of ligand substitution reactions. Bulky substituents can be used to create specific coordination environments and to stabilize reactive species. The 2-(3,4-Dimethoxyphenyl)ethyl group in the target compound introduces a degree of steric bulk that will influence the coordination number and geometry of its metal complexes.
| Property | Influence | Rationale |
|---|---|---|
| Electronic Effect | Enhanced σ-donation | The dimethoxyphenyl group is electron-donating. |
| Steric Effect | Moderate steric hindrance | The flexible ethyl linker and the phenyl group create a defined steric profile. |
Synthesis and Structural Aspects of Metal-Isocyanide Complexes
Metal-isocyanide complexes can be synthesized through various methods, most commonly by the reaction of a metal precursor with the free isocyanide. The resulting complexes can feature the isocyanide ligand in either a terminal or a bridging coordination mode.
Homoleptic Complexes: These are complexes in which all the ligands are identical. Homoleptic isocyanide complexes are known for many transition metals and are often prepared by reacting a metal salt or a low-valent metal precursor with an excess of the isocyanide ligand. For example, the reaction of a metal halide with an isocyanide can lead to the formation of complexes such as [M(CNR)n]x+.
Mixed-Ligand Complexes: More common are mixed-ligand complexes, where the isocyanide is coordinated to the metal along with other ligands, such as phosphines, carbonyls, or halides. These complexes are often synthesized by the partial substitution of ligands in a pre-existing complex with an isocyanide. The steric and electronic properties of the isocyanide will influence the degree of substitution and the final structure of the complex.
Isocyanide ligands can adopt different coordination modes in metal complexes, with the most common being terminal and bridging.
Terminal Coordination: In this mode, the isocyanide ligand is bonded to a single metal atom (M-C≡N-R). The M-C-N angle is typically close to linear (180°), although deviations can occur, particularly in electron-rich complexes where π-backbonding is significant.
Bridging Coordination: In polynuclear complexes, the isocyanide ligand can bridge two or more metal centers. When bridging two metal atoms, the isocyanide ligand is typically bent. The bridging coordination mode is often associated with enhanced π-backbonding from both metal centers into the π* orbitals of the isocyanide.
The coordination mode of the isocyanide ligand can be readily distinguished using spectroscopic techniques, particularly IR and NMR spectroscopy. The N≡C stretching frequency in the IR spectrum is sensitive to the coordination mode, with bridging isocyanides generally exhibiting a lower stretching frequency than terminal ones.
Catalytic Transformations Involving this compound as a Ligand
The isocyanide functional group, with its unique electronic properties, serves as a versatile ligand in transition metal catalysis. The compound this compound, in particular, has been explored as a ligand and reactant in a variety of catalytic transformations, leveraging the reactivity of the isocyanide moiety to construct complex molecular architectures, especially heterocyclic systems.
The synthesis of nitrogen-containing heterocycles is a cornerstone of organic chemistry, driven by their prevalence in pharmaceuticals and natural products. Transition metal catalysis offers efficient and atom-economical routes to these structures. Isocyanides are valuable building blocks in these reactions, often acting as C1 or C2 synthons.
Palladium complexes are highly effective catalysts for the synthesis of indoles, one of the most important heterocyclic motifs in medicinal chemistry. orgsyn.orgnih.gov Reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes using carbon monoxide as a reducing agent is a powerful method for creating functionalized indoles, and palladium catalysts are often the preferred choice for this transformation. orgsyn.org While various palladium systems, such as those using Pd(OAc)₂, have been developed for indole synthesis, the specific use of this compound as a ligand in these coupling reactions is a niche area. orgsyn.orgrsc.org Generally, ligands in these reactions modulate the electronic properties and stability of the palladium center to facilitate key steps like oxidative addition and reductive elimination. The isocyanide's strong π-accepting ability can influence the catalytic cycle. In reactions involving isocyanide insertion, they can be directly incorporated into the final indole structure.
A general approach involves the palladium-catalyzed cyclization of substrates like 2-alkynylanilines. The reaction conditions, including the choice of palladium catalyst, ligands, and base, are crucial for achieving high yields. mdpi.com
Table 1: Representative Conditions for Palladium-Catalyzed Indole Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | dppe | t-BuOLi | Toluene | 100 | mdpi.com |
| Pd(OAc)₂ | 1,10-phenanthroline | - | DMF | 80-140 | orgsyn.org |
| PdCl₂(MeCN)₂ | Norbornene | K₂CO₃ | DMA | 120 | rsc.org |
This table represents general conditions and may not be specific to reactions involving this compound.
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for indole synthesis. researchgate.net The Fukuyama indole synthesis, for instance, utilizes a radical cascade reaction of 2-vinylphenyl isocyanides with radical precursors. nih.gov In this context, a chiral copper-bisoxazoline complex can control the stereochemistry of the reaction, leading to enantioenriched indole derivatives. nih.gov The reaction proceeds via radical addition to the isocyanide group, followed by a 5-exo-trig cyclization onto the vinyl group, and subsequent functionalization. nih.gov
Another strategy involves the copper-catalyzed cyclization of N-(2-alkynylphenyl)imines, which provides an effective route to N-vinylindoles. rsc.org The use of this compound in such reactions would involve its transformation into a suitable vinylic or alkynyl precursor prior to the key copper-catalyzed cyclization step. The Castro-Stephens reaction, a copper-induced indolization, is another relevant method for synthesizing indoles from 2-ethynylanilines. researchgate.net
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic cyclization of β-arylethylamides. wikipedia.orgjk-sci.com The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. wikipedia.orgorganic-chemistry.org The electron-rich dimethoxy-substituted phenyl ring of a precursor derived from this compound would strongly facilitate this cyclization.
Modern modifications of this reaction aim for milder conditions and broader substrate scope. While the classic reaction starts from an amide, isocyanides can serve as precursors to the necessary amide or related intermediates. For instance, a modified two-step procedure involving treatment with POCl₃ followed by a Lewis acid like SnCl₄ has been shown to improve yields for the cyclization of β-arylethylisocyanates and urethans, which are closely related to isocyanides. clockss.org Another modern approach involves conducting the reaction in environmentally benign solvents like room-temperature ionic liquids, which can lead to higher yields, excellent product purity, and simplified isolation without the need for chromatography. organic-chemistry.org
The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the activated aromatic ring. wikipedia.org The presence of electron-donating groups on the aromatic ring is crucial for the success of the cyclization. jk-sci.comorganic-chemistry.org
Table 2: Conditions for Bischler-Napieralski and Modified Cyclizations
| Substrate Type | Reagent(s) | Solvent | Key Feature | Ref. |
|---|---|---|---|---|
| β-arylethylamide | POCl₃, P₂O₅ | Toluene, Xylene | Classic conditions, high temperature | wikipedia.orgorganic-chemistry.org |
| Phenethylamide | POCl₃ | [bmim]PF₆ (Ionic Liquid) | "Green" solvent, high yield, easy purification | organic-chemistry.org |
| β-arylethylurethane | 1. POCl₃, 2. SnCl₄ | Not specified | Two-step procedure for urethans/isocyanates | clockss.org |
Isocyanide ligands can significantly influence the reactivity of metal centers, enabling the activation of otherwise inert chemical bonds, such as C–H and C–C bonds. nih.govchemrxiv.org The coordination of an isocyanide to a transition metal modulates the metal's electron density and coordination geometry, which are key factors in bond activation processes. mdpi.com The strong σ-donating and π-accepting properties of isocyanides can stabilize low-valent metal complexes, which are often the active species in catalytic C–H activation. nih.gov
For example, transition metal complexes can catalyze C–H bond functionalization through various pathways, including concerted metalation-deprotonation (CMD) or the formation of cyclometalated intermediates. nih.gov The electronic properties of ligands like this compound are critical in these processes. The reaction of low-valent iron isocyanide complexes, such as [Fe(CNR)₅], with various electrophiles can lead to oxidative addition products, demonstrating the activation of carbon-halogen bonds. researchgate.net This reactivity is foundational for cross-coupling reactions where bond activation is the initial step.
Diiron complexes offer a unique bimetallic platform for activating small molecules and facilitating complex chemical transformations. mdpi.com Isocyanide ligands coordinated to diiron centers exhibit rich reactivity, including insertion reactions, conversion to aminocarbyne or aminocarbene ligands, and coupling with other molecular fragments. mdpi.com
The reactivity of the isocyanide ligand is highly dependent on its coordination mode. In diiron complexes, isocyanides can act as terminal or bridging ligands. Bridging isocyanides in complexes like [Fe₂(CNR)₉] are structurally analogous to the classic [Fe₂(CO)₉] complex. researchgate.net These bridging ligands are often more susceptible to nucleophilic attack at the carbon atom. Nucleophilic addition to a coordinated isocyanide can trigger cascade reactions, leading to the construction of complex organic molecules. mdpi.com
Furthermore, the reaction of diiron complexes with isocyanides can lead to insertion of the CNR group into a metal-carbon or metal-hydride bond. For example, isocyanide can insert into the Fe–aryl bond of a diiron complex to form a bridging iminoacyl ligand. mdpi.com The reactivity of these complexes can be tuned by the substituents on the isocyanide. The dimethoxyphenyl group in this compound can influence the steric and electronic environment of the diiron center, thereby affecting the kinetics and outcome of these insertion and coupling reactions. Diiron vinyliminium complexes, formed from the reaction of diiron μ-aminocarbyne precursors with alkynes, have shown potent cytotoxicity against cancer cell lines, highlighting another application of diiron complexes derived from isocyanide-related precursors. nih.gov
Transition Metal Catalysis in Heterocyclic Synthesis
Phosphorescent Metal Complexes Supported by Isocyanide Ligands
While this compound represents a structurally interesting isocyanide ligand, a detailed investigation of its specific role within phosphorescent metal complexes is not extensively represented in current scientific literature. However, the broader class of organometallic complexes featuring various isocyanide ligands has been the subject of significant research, revealing the versatile and crucial functions these ligands play in the design of novel phosphorescent materials. The electronic nature and steric profile of ligands are paramount in tuning the photophysical properties of metal complexes, and by examining related systems, the potential characteristics of complexes bearing the this compound ligand can be inferred.
Isocyanides are valuable ligands in coordination chemistry due to their strong σ-donating and moderate π-accepting capabilities. This electronic flexibility allows them to stabilize various metal centers and influence the energies of the frontier molecular orbitals, which are critical in dictating the emission properties of the resulting complexes. Research has demonstrated that isocyanide ligands can significantly impact the emission color, quantum efficiency, and excited-state lifetime of phosphorescent metal complexes. They can act as simple ancillary ligands, tuning the properties of a complex, or be directly involved in the emissive excited state.
Gold(I) Isocyanide Complexes
Gold(I) complexes containing isocyanide ligands are a well-studied class of luminescent compounds, often exhibiting interesting photophysical phenomena related to intermolecular interactions. In the solid state, these linear complexes frequently engage in aurophilic (Au···Au) interactions, which can lead to the formation of emissive aggregates like excimers or exciplexes. These interactions create new, lower-energy excited states, resulting in red-shifted and long-lived emission compared to the monomeric species in solution.
For instance, a series of gold(I) complexes with carboranyl ancillary ligands and various isocyanides have been shown to be highly phosphorescent. These complexes exhibit long-lived, deep-blue phosphorescence with emission lifetimes extending up to several hundred microseconds. nih.govbohrium.com This behavior is particularly noteworthy as it occurs in the absence of strong aurophilic interactions, suggesting the intrinsic properties of the ligand and metal center are the primary drivers of the observed luminescence. nih.govbohrium.com The photophysical properties of these (Isocyanide)Au(carboranyl) complexes demonstrate the potential for achieving highly efficient emission by careful ligand design. tcsedsystem.edu
The conformation of the isocyanide ligand itself can also play a crucial role in the luminescence of gold(I) complexes. Studies on a pentiptycene-containing gold(I) isocyanide complex revealed that different crystalline polymorphs exhibit distinct supramolecular luminescence, offering insights into mechanochromic and vapochromic behavior. nih.gov This highlights the sensitivity of the emissive properties to the solid-state packing and the local environment, which would be influenced by the flexible ethyl linker and the bulky dimethoxyphenyl group of the this compound ligand.
| Complex Type | Emission Color | Emission Lifetime (τ) | Key Features |
| (RNC)Au(η¹-carboranyl) | Deep-Blue | up to 377 µs | Long-lived phosphorescence; absence of significant aurophilic interactions. nih.govbohrium.com |
| Pentiptycene-Au(I)-Isocyanide | Variable | N/A | Luminescence is dependent on solvent and conformation; shows AIE. nih.gov |
| Diisocyanide Au(I) Cations | Yellow/Colorless | N/A | Emission properties are linked to the presence and strength of aurophilic interactions. researchgate.net |
AIE: Aggregation-Induced Emission
Platinum(II) Isocyanide Complexes
Platinum(II) complexes are another major class of phosphorescent materials, widely explored for applications in organic light-emitting diodes (OLEDs). The square-planar geometry of Pt(II) centers allows for the creation of robust and highly stable emitters. Isocyanides are often employed as ancillary ligands in cyclometalated Pt(II) complexes to fine-tune their emission characteristics.
Research on Pt(II) complexes with terdentate N^C^C ligands and various monodentate ancillary ligands, including n-butyl and 2,6-dimethylphenyl isocyanide, has shown that these compounds are highly efficient phosphors. nih.govnih.govresearchgate.net The isocyanide ligands, along with CO or N-heterocyclic carbenes, were found to form the most stable complexes in solution. nih.govnih.gov The nature of the ancillary ligand significantly influences the solid-state packing, with isocyanides promoting π-π stacking interactions and, in some cases, Pt···Pt contacts. nih.govnih.gov The resulting emissions originate from triplet states with mixed intraligand charge transfer (³ILCT) and metal-to-ligand charge transfer (³MLCT) character. nih.gov The steric bulk of the this compound ligand would likely play a significant role in the supramolecular assembly and aggregation behavior of such Pt(II) complexes, potentially preventing quenching and enhancing emission efficiency in the solid state.
| Complex Type | Ancillary Ligand (L) | Emission Origin | Key Features |
| [Pt(N^C^C)(L)] | n-butyl isocyanide | ³ILCT/³MLCT | Highly stable and efficient emitters; luminescence modulation via aggregation. nih.govnih.gov |
| [Pt(N^C^C)(L)] | 2,6-dimethylphenyl isocyanide | ³ILCT/³MLCT/³LLCT | Supramolecular structure and emission characteristics depend on the ancillary ligand. nih.govnih.gov |
| Cyclometalated Pt(II) with Thiophene | Isocyanide | Dual Emission | Well-defined dual emission peaks observed. digitellinc.com |
ILCT: Intraligand Charge Transfer; MLCT: Metal-to-Ligand Charge Transfer; LLCT: Ligand-to-Ligand Charge Transfer
Copper(I) Isocyanide Complexes
Copper(I) complexes have attracted considerable attention as promising phosphorescent emitters due to the low cost and natural abundance of copper compared to heavier metals like platinum and iridium. While the specific use of this compound in phosphorescent Cu(I) complexes is not documented in the reviewed literature, related complexes have shown significant potential.
The first examples of structurally characterized isocyanide Cu(I) chloride complexes with a 1:1 stoichiometry have been reported. nih.govresearchgate.net These complexes, along with their gold(I) analogues, are noted for their photo- and radioluminescence, displaying emission lifetimes in the microsecond range. tcsedsystem.edu The emission from phosphorescent Cu(I) complexes typically originates from a triplet metal-to-ligand charge-transfer (³MLCT) excited state. nih.gov For example, the complex [Cu(Phen-Np)(POP)]BF₄ exhibits a yellow phosphorescence with a long excited-state lifetime of 4.69 µs. nih.gov The electronic properties of the this compound ligand, particularly the electron-donating methoxy groups, would be expected to influence the energy of the MLCT state and thus the emission color of a hypothetical Cu(I) complex.
Advanced Applications and Future Research Directions
2-(3,4-Dimethoxyphenyl)ethylisocyanide as a Strategic Building Block in Advanced Synthesis
The structure of this compound, which combines a reactive isocyano group with a pharmacophoric dimethoxyphenylethyl moiety (reminiscent of dopamine and related alkaloids), makes it an exceptionally valuable building block. Its utility is most pronounced in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov
The total synthesis of natural products is a significant driver of innovation in organic chemistry. researchgate.net However, accessing analogues of these complex molecules for structure-activity relationship (SAR) studies often requires flexible and efficient synthetic strategies. researchgate.netnih.gov Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for this purpose, enabling the generation of diverse molecular scaffolds from simple precursors.
By employing this compound in these reactions, its entire carbon skeleton is incorporated into the final product, providing a straightforward method to introduce the biologically relevant dimethoxyphenylethyl group. This strategy facilitates the synthesis of analogues of alkaloids and other natural products that contain this structural motif. unina.itnih.gov The ability to systematically vary the other components in the MCR allows for the rapid exploration of chemical space around a natural product core structure.
Table 1: Representative Multicomponent Reactions for Natural Product Analogue Synthesis
| Reaction Name | Components | Key Bond Formations | Relevance of Isocyanide |
| Ugi four-component reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | C-N (imine), C-N (amide), C-C | Forms the α-acylamino amide backbone |
| Passerini three-component reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | C-O (ester), C-C | Creates an α-acyloxy carboxamide structure |
The synthesis of peptides and molecules that mimic their structure (peptidomimetics) is central to drug discovery. researchgate.netescholarship.org this compound serves as a key reagent in Ugi reactions to form peptide bonds, offering an alternative to traditional coupling methods. This approach allows for the incorporation of non-proteinogenic structures and the creation of peptide-peptoid hybrids. nih.govresearcher.life
Furthermore, the unique reactivity of isocyanides is harnessed for the synthesis of macrocycles, a structural class prevalent in many pharmaceuticals. mdpi.com Intramolecular Ugi reactions are a particularly effective strategy for macrocyclization, where the isocyanide and other functional groups are tethered in a linear precursor that cyclizes in a single, efficient step. nih.govresearchgate.net This methodology has been successfully applied to generate diverse macrocyclic structures, including those with embedded peptide-like features.
Table 2: Application of Isocyanides in Peptide and Macrocycle Synthesis
| Application | Synthetic Strategy | Role of this compound | Resulting Structure |
| Peptidomimetics | Ugi four-component reaction | Provides one of the amino acid-like residues and forms a key amide bond. | Acyclic α-acylamino amides |
| Macrocyclization | Intramolecular Ugi reaction | The isocyanide group acts as a key reactive handle for the ring-closing step. | Macrocyclic peptides and peptidomimetics |
| Hybrid Molecules | Combination of MCRs and other reactions | Serves as a versatile building block for introducing specific side chains. nih.gov | Complex molecules with peptide and non-peptide elements |
The application of isocyanides extends into the realm of polymer chemistry and material science. academie-sciences.fr Polymers incorporating isocyanide-derived functionalities can exhibit unique properties. The dimethoxyphenyl group in this compound can impart specific electronic and optical characteristics to a polymer backbone. For instance, polyamides and other polymers containing such electron-rich aromatic units may find applications as electrochromic materials, where their color and optical properties change in response to an electrical voltage. researchgate.net
Additionally, isocyanide-derived components can be integrated into polymeric nanoplatforms for biomedical applications, such as drug delivery. mdpi.com The functional groups introduced via MCRs can be used to attach therapeutic agents or targeting ligands to a polymer scaffold.
Development of Novel Reaction Methodologies and Catalytic Systems
While classic isocyanide reactions are well-established, research continues to focus on developing novel transformations and catalytic systems to enhance their scope and efficiency. New multicomponent reactions are continuously being discovered that utilize isocyanides to construct complex heterocyclic systems in a single pot. nih.govnih.gov
The development of catalytic systems is a key area of progress. While many isocyanide reactions proceed under thermal conditions, the use of catalysts can improve yields, reduce reaction times, and control stereoselectivity. Both Lewis acids and transition metals have been shown to catalyze various isocyanide transformations. The ongoing search for more efficient and selective catalysts, particularly those based on non-noble metals, is a vibrant area of research that promises to further expand the utility of isocyanides like this compound. mdpi.commdpi.com
Exploration of Uncharted Reactivity Space of Isocyanides
The isocyanide functional group possesses a unique electronic structure, with a formally divalent carbon atom that can exhibit carbenoid-like reactivity. nih.gov This duality is the basis for its classic α-addition reactions but also suggests a wealth of unexplored reactivity. Future research is likely to focus on harnessing this electronic character in new ways.
Potential areas of exploration include:
Novel Cycloaddition Reactions: Investigating the participation of isocyanides in new types of pericyclic reactions beyond known pathways to generate novel ring systems.
C-H Functionalization: Using the isocyanide group to direct transition metal-catalyzed C-H activation at other positions in the molecule.
Asymmetric Catalysis: Developing new chiral catalysts that can control the stereochemistry of isocyanide reactions, providing enantiomerically pure products for biological applications.
Integration with Modern Flow Chemistry and Automation Techniques
The practical use of isocyanides can be hampered by their strong, unpleasant odors and potential toxicity. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution to these challenges. researchgate.netnih.govchemrxiv.org By containing the reagents within a sealed system, exposure is minimized, enhancing safety.
Continuous flow technology also provides superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purer products compared to traditional batch methods. researchgate.netthieme-connect.de This precise control is ideal for optimizing the often-exothermic multicomponent reactions involving isocyanides. Furthermore, flow chemistry setups can be readily automated and integrated with in-line purification and analysis, accelerating the synthesis and screening of compound libraries. cam.ac.uk The liquid nature of this compound makes it an ideal candidate for use in such automated flow synthesis systems.
Table 3: Comparison of Batch vs. Flow Synthesis for Isocyanide Reactions
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Open or semi-open system; potential exposure to odorous/toxic isocyanides. | Closed, sealed system; minimizes operator exposure. chemrxiv.org |
| Heat Transfer | Often limited by the surface area of the flask, can lead to hotspots. | High surface-area-to-volume ratio allows for efficient and precise temperature control. researchgate.net |
| Scalability | Scaling up can be non-trivial and may require re-optimization. | Scaled by running the system for a longer duration ("scaling out"). |
| Process Control | Manual or semi-automated control of reagent addition and temperature. | Precise, automated control over flow rates, stoichiometry, and residence time. nih.gov |
| Integration | Difficult to couple directly to purification and analysis steps. | Allows for "telescoped" reactions and in-line purification/analysis. nih.govcam.ac.uk |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(3,4-Dimethoxyphenyl)ethylisocyanide, and what parameters critically influence reaction yield?
- Methodological Answer : Synthesis typically involves functionalization of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the isocyanide group, which is sensitive to oxidation. Yield optimization requires inert atmospheres (N₂/Ar) to prevent degradation .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization mode). Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with methoxy protons appearing as singlets at δ 3.8–4.0 ppm. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-referencing with databases like PubChem (using InChI/SMILES) resolves ambiguities .
Q. What safety protocols are recommended for handling this compound given its reactivity?
- Methodological Answer : Follow GHS guidelines: use fume hoods, nitrile gloves, and protective eyewear. Isocyanides are toxic upon inhalation; store under argon at –20°C. Spill management requires neutralization with bleach (oxidizes isocyanides to non-volatile urea derivatives). Emergency procedures should reference certified toxicology databases and institutional safety protocols .
Advanced Research Questions
Q. How can NMR and mass spectrometry resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : For complex derivatives, 2D NMR (COSY, HSQC, HMBC) clarifies coupling patterns and quaternary carbon assignments. Isotopic labeling (e.g., ¹⁵N) aids in tracking isocyanide reactivity. Mass spectrometry with collision-induced dissociation (CID) identifies fragmentation pathways, distinguishing regioisomers. Computational tools (e.g., Gaussian for NMR chemical shift prediction) complement experimental data .
Q. What strategies mitigate contradictory data in biological activity assays involving this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent DMSO concentration >1% may inhibit cellular uptake). Validate results using orthogonal assays:
- In vitro: Compare enzyme inhibition (IC₅₀) across multiple cell lines.
- In silico: Perform molecular docking (AutoDock Vina) to assess target binding consistency.
- Control for batch-to-batch variability via LC-MS purity checks. Reference studies on structurally analogous compounds (e.g., mitochondrial function modulators) to contextualize mechanisms .
Q. Which computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model protein-ligand interactions over 100-ns trajectories. Pharmacophore mapping (Schrödinger Suite) identifies critical functional groups for target engagement. Validate predictions with SPR (surface plasmon resonance) binding assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles?
- Methodological Answer : Solubility discrepancies may stem from solvent polarity (logP ~2.5 for this compound). Use standardized protocols:
- Measure solubility in PBS (pH 7.4) vs. DMSO using UV-Vis spectrophotometry.
- Stability studies (25°C vs. 4°C) with periodic LC-MS monitoring detect degradation products.
- Cross-validate with thermogravimetric analysis (TGA) for thermal stability thresholds .
Experimental Design Considerations
Q. What in vivo models are suitable for studying neuroprotective effects of derivatives?
- Methodological Answer : Rodent models of cerebral trauma (e.g., controlled cortical impact) assess mitochondrial function via Seahorse XF analysis. Dose-response studies (1–10 mg/kg, IV) should include biomarkers like ATP/ADP ratios and ROS levels. Histopathology (H&E staining) and behavioral assays (Morris water maze) validate functional recovery. Compare with positive controls (e.g., cyclosporine A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
